molecular formula C19H28N2O4S B10909234 ethyl 5,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B10909234
M. Wt: 380.5 g/mol
InChI Key: NHVCNAGQBZLKOR-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms

Preparation Methods

The synthesis of ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves several steps One common synthetic route starts with the preparation of the thieno[2,3-c]pyran core, which can be achieved through a cyclization reaction involving a suitable precursorThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester derivative .

Chemical Reactions Analysis

ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinoacetyl group, where nucleophiles such as amines or thiols can replace the piperidine moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

ETHYL 5,5-DIMETHYL-2-[(2-PIPERIDINOACETYL)AMINO]-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[(2-piperidin-1-ylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C19H28N2O4S/c1-4-24-18(23)16-13-10-19(2,3)25-12-14(13)26-17(16)20-15(22)11-21-8-6-5-7-9-21/h4-12H2,1-3H3,(H,20,22)

InChI Key

NHVCNAGQBZLKOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CN3CCCCC3

Origin of Product

United States

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